molecular formula C21H34N6O5 B14239103 Arginyl-isoleucyl-tyrosine CAS No. 233673-40-0

Arginyl-isoleucyl-tyrosine

Cat. No.: B14239103
CAS No.: 233673-40-0
M. Wt: 450.5 g/mol
InChI Key: FNXCAFKDGBROCU-STECZYCISA-N
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Description

Arginyl-isoleucyl-tyrosine is a tripeptide composed of the amino acids arginine, isoleucine, and tyrosine. This compound is of significant interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique combination of these amino acids endows the compound with distinct biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arginyl-isoleucyl-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection of the amino group: using trifluoroacetic acid (TFA) to remove the protecting group.

    Coupling of the next amino acid: in the sequence.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions: Arginyl-isoleucyl-tyrosine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Electrophiles such as alkyl halides can react with the amino groups under basic conditions.

Major Products:

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Cleavage of disulfide bonds, if any.

    Substitution: Formation of alkylated derivatives of the peptide.

Scientific Research Applications

Arginyl-isoleucyl-tyrosine has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of arginyl-isoleucyl-tyrosine involves its interaction with specific molecular targets. The arginine residue can form hydrogen bonds and ionic interactions with negatively charged groups, while the tyrosine residue can participate in aromatic stacking and hydrophobic interactions. These interactions enable the peptide to modulate various biochemical pathways, including enzyme activity and receptor binding.

Comparison with Similar Compounds

    Arginyl-glycyl-aspartic acid: Known for its role in cell adhesion and signaling.

    Isoleucyl-glutamyl-tyrosine: Studied for its involvement in immune responses.

    Tyrosyl-lysyl-phenylalanine: Investigated for its antimicrobial properties.

Uniqueness: Arginyl-isoleucyl-tyrosine is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. The presence of arginine provides strong ionic interactions, while tyrosine offers aromatic and hydrophobic interactions, making this peptide versatile in various applications.

Properties

CAS No.

233673-40-0

Molecular Formula

C21H34N6O5

Molecular Weight

450.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C21H34N6O5/c1-3-12(2)17(27-18(29)15(22)5-4-10-25-21(23)24)19(30)26-16(20(31)32)11-13-6-8-14(28)9-7-13/h6-9,12,15-17,28H,3-5,10-11,22H2,1-2H3,(H,26,30)(H,27,29)(H,31,32)(H4,23,24,25)/t12-,15-,16-,17-/m0/s1

InChI Key

FNXCAFKDGBROCU-STECZYCISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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